molecular formula C11H5Cl2NO B5609037 6,8-dichlorobenzo[cd]indol-2(1H)-one CAS No. 5533-49-3

6,8-dichlorobenzo[cd]indol-2(1H)-one

Cat. No.: B5609037
CAS No.: 5533-49-3
M. Wt: 238.07 g/mol
InChI Key: GODZYKLNGNOANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichlorobenzo[cd]indol-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. The benzo[cd]indol-2(1H)-one core structure has been identified as a promising pharmacophore in the development of novel therapeutic agents. Research on closely related analogues has demonstrated their potential as downstream inhibitors of the Hedgehog (HH) signaling pathway, a key target in combating certain cancers, including those resistant to Smoothened (SMO) inhibitors . These compounds have been shown to exhibit sub-micromolar potency in HH pathway cell models by engaging with BET bromodomains (BRD2, BRD3, BRD4), which are epigenetic regulators, thereby preventing the expression of GLI transcription factors and reducing the viability of cancer cells such as medulloblastoma . Furthermore, derivatives of this scaffold have been explored as lysosome-targeted anti-metastatic agents. Conjugates of benzo[cd]indol-2(1H)-one with polyamines can be transported into cancer cells and localize in lysosomes, inducing a crosstalk between autophagy and apoptosis that effectively inhibits hepatocellular carcinoma migration in vitro and in vivo . The dichloro substitution at the 6 and 8 positions is expected to modulate the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies and the further development of targeted cancer therapies and chemical probes. This product is intended for research purposes only.

Properties

IUPAC Name

6,8-dichloro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODZYKLNGNOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970671
Record name 6,8-Dichlorobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5533-49-3
Record name 6,8-Dichlorobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichlorobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with aniline derivatives, followed by cyclization using a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichlorobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoindoles .

Scientific Research Applications

6,8-Dichlorobenzo[cd]indol-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in gene regulation.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,8-dichlorobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as BET proteins. By binding to these proteins, the compound can inhibit their function, leading to altered gene expression and reduced proliferation of cancer cells. The pathways involved include the BRD4/NF-κB/NLRP3 signaling pathways, which play a role in inflammation and cancer progression .

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity and Selectivity

Compound Name Substituents Target Key Activity Data Source Evidence
This compound 6-Cl, 8-Cl Not explicitly stated N/A (Inferred from analogs)
Compound 33 7-Amino, propyl group Atg4B IC₅₀ = 0.87 µM (Atg4B inhibition)
6-(3,5-Dimethylisoxazol-4-yl) derivative 6-(3,5-dimethylisoxazol-4-yl) BRD4(1) ΔTₘ = 1.8°C (TSA assay)
Compound 15f (polyamine conjugate) Polyamine chain at N1 Lysosomes, autophagy 82.5% metastasis inhibition (in vivo)
1-Methylbenzo[cd]indol-2(1H)-one 1-Me Antioxidant LD₅₀ > 5000 mg/kg (safe in vivo)

Structure-Activity Relationship (SAR) Insights

Halogenation (Cl vs. Other Groups):

  • Chlorine atoms at positions 6 and 8 likely enhance binding to hydrophobic pockets in target proteins, as seen in BET inhibitors where halogenated derivatives exhibit improved affinity (e.g., Kd = 124–137 nM for BRD4) .
  • In contrast, the 6-(3,5-dimethylisoxazol-4-yl) derivative prioritizes steric complementarity with the BRD4 WPF shelf, achieving moderate activity (ΔTₘ = 1.8°C) .

Amino and Polyamine Modifications: Introducing a 7-amino group (compound 33) and a propyl chain optimizes Atg4B inhibition by forming hydrogen bonds and hydrophobic interactions, reducing IC₅₀ to submicromolar levels . Polyamine conjugates (e.g., compound 15f) exploit lysosomal targeting via polyamine transporters, demonstrating dual functionality as antimetastatic agents (82.5% inhibition) and imaging probes .

Safety and Selectivity:

  • The 1-methyl derivative, found in Morinda lucida extracts, shows high safety (LD₅₀ > 5000 mg/kg) but lower potency in direct target modulation .
  • Chlorinated derivatives generally exhibit higher bioactivity but may require further toxicity profiling.

Key Research Findings

BET Bromodomain Inhibition

  • Benzo[cd]indol-2(1H)-one derivatives with halogen or aryl substitutions (e.g., 6-Cl, 8-Cl, or 6-isoxazolyl) show nanomolar affinities for BRD4. Temperature shift assays (TSA) and AlphaScreen assays confirm their selectivity over non-BET bromodomains .

Autophagy and Lysosome Targeting

  • Atg4B inhibitors like compound 33 (7-amino-substituted) block autophagosome formation, critical for cancer cell survival .
  • Polyamine conjugates (e.g., 15f) induce lysosome-mediated apoptosis and autophagy, with in vivo metastasis inhibition surpassing 80% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,8-dichlorobenzo[cd]indol-2(1H)-one, and how can purity/yield be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of chlorinated precursors (e.g., 3-chlorophenyl derivatives) with indole intermediates, followed by cyclization under acidic or basic conditions. For example, quinazolinone-core formation via microwave-assisted reactions can reduce side products. Purity (>95%) is achievable through column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Continuous flow reactors improve scalability and reaction efficiency by maintaining precise temperature control .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positioning (e.g., chlorophenyl groups at C6/C8). The carbonyl signal at ~170 ppm in 13C^{13}C NMR confirms the lactam structure .
  • X-ray Crystallography : Resolves electron density maps for bond angles and confirms planar benzo[cd]indole core. For example, crystallography data for T. brucei NDRT-bound analogs validate binding conformations .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer : High-throughput screening (HTS) in cancer cell lines (e.g., MV4;11 leukemia) assesses antiproliferative activity via MTT assays. Autophagy modulation is tested using LC3-II Western blotting or GFP-LC3 puncta formation in HeLa cells. Enzymatic assays (e.g., BRD4 bromodomain inhibition) employ fluorescence polarization (FP) or AlphaScreen technology .

Advanced Research Questions

Q. How can structure-based virtual screening (SBVS) optimize this compound derivatives for BET bromodomain inhibition?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with BRD4 acetyl-lysine binding pockets. Key residues (e.g., Asn140, Tyr97) form hydrogen bonds with the lactam carbonyl and chlorine atoms.
  • SAR Optimization : Introduce sulfonamide or benzimidazole groups at C6 to enhance binding affinity. Derivatives with Kd_d values <200 nM (e.g., compound 85, Kd_d = 124 nM) show improved selectivity over non-BET bromodomains .

Q. What strategies improve lysosome-targeted delivery of polyamine-conjugated analogs?

  • Methodological Answer : Conjugation to homospermine or tetraamine chains enhances lysosomal uptake via polyamine transport systems (PTS). For example, 1-(4-aminobutyl)-6-(benzimidazol-2-yl) derivatives exhibit 82.5% metastasis inhibition in vivo. Confocal microscopy with LysoTracker Red confirms lysosomal colocalization .

Q. How do researchers resolve contradictions in biological activity across substituted derivatives?

  • Methodological Answer :

  • Metabolic Profiling : LC-MS/MS identifies rapid degradation of C3-alkylated analogs in liver microsomes, explaining low in vivo efficacy.
  • Proteomics : SILAC-based assays reveal off-target kinase inhibition (e.g., JAK2) for certain derivatives, necessitating scaffold refinement .

Q. What experimental designs validate autophagy inhibition via Atg4B targeting?

  • Methodological Answer :

  • Fluorescent Substrates : Use GFP-LC3 cleavage assays in HEK293T cells transfected with Atg4B. Inhibitors reduce GFP signal by >50% at 10 µM.
  • AlphaScreen Assays : Biotinylated Atg4B and GST-LC3 substrates generate dose-response curves (IC50_{50} values <1 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.